![molecular formula C21H21FN2O2 B2448803 1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(pyridin-2-ylmethyl)methanamine CAS No. 880811-10-9](/img/structure/B2448803.png)
1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(pyridin-2-ylmethyl)methanamine
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Description
“1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(pyridin-2-ylmethyl)methanamine” is a chemical compound with the molecular formula C21H21FN2O2 . It has an average mass of 352.402 Da and a monoisotopic mass of 352.158691 Da .
Synthesis Analysis
The synthesis of similar compounds has been described in patents . For instance, it is preferred to first add 1,1-carbonyldiimidazole to 2-(4-(6-((4-cyano-2-fluorobenzyl)oxy)pyridin-2-yl)-2-fluoro-5-methylphenyl)acetic acid in a solvent .Molecular Structure Analysis
The molecular structure of this compound consists of 21 carbon atoms, 21 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms .Scientific Research Applications
Crystal Structure Analysis
The synthesis and crystal structure of compounds related to 1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(pyridin-2-ylmethyl)methanamine have been explored. For example, Lv Zhi (2009) studied a related compound, revealing its crystalline structure and providing insights into its potential anti-HBV activity (Lv Zhi, 2009).
Synthesis and Characterization
Several studies focus on the synthesis and characterization of compounds similar to 1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(pyridin-2-ylmethyl)methanamine. For instance, Yang Fang-wei (2013) synthesized a compound with potential as a dopamine receptor ligand, examining its receptor binding affinity (Yang Fang-wei, 2013).
Potential Therapeutic Applications
The compound's structural analogs have been investigated for potential therapeutic applications. S. Pandey and R. Srivastava (2011) found that certain Schiff bases of 3-aminomethyl pyridine, structurally related to the compound , showed anticonvulsant activity (S. Pandey & R. Srivastava, 2011).
Receptor Binding Studies
Receptor binding studies have been a significant area of research for compounds similar to 1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(pyridin-2-ylmethyl)methanamine. For example, research by J. Christiaans et al. (2014) developed a PET ligand for the NR2B binding site of the NMDA receptor, showcasing the potential of these compounds in neuroimaging (J. Christiaans et al., 2014).
Novel Synthesis Methods
Explorations into novel synthesis methods for related compounds have been conducted. E. Boros et al. (2007) described a scalable synthesis of a structurally related compound, highlighting the importance of efficient synthesis techniques in drug development (E. Boros et al., 2007).
properties
IUPAC Name |
1-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(pyridin-2-ylmethyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2/c1-25-21-12-16(13-23-14-18-7-4-5-11-24-18)9-10-20(21)26-15-17-6-2-3-8-19(17)22/h2-12,23H,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWQZQHYIXEUHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=CC=N2)OCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(pyridin-2-ylmethyl)methanamine |
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